Cas no 70170-91-1 (3-(4-formylphenoxy)propanoic Acid)

3-(4-Formylphenoxy)propanoic acid is a versatile aromatic aldehyde-carboxylic acid derivative, characterized by its reactive formyl and carboxyl functional groups. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its bifunctional nature enables selective modifications, facilitating the formation of esters, amides, or Schiff bases, while the phenoxy linker enhances structural flexibility. The compound exhibits good solubility in polar organic solvents, ensuring ease of handling in synthetic applications. Its high purity and stability under standard conditions make it a reliable choice for research and industrial processes requiring precise functional group incorporation.
3-(4-formylphenoxy)propanoic Acid structure
70170-91-1 structure
Product Name:3-(4-formylphenoxy)propanoic Acid
CAS No:70170-91-1
MF:C10H10O4
MW:194.184003353119
CID:580079
PubChem ID:21404194
Update Time:2025-11-02

3-(4-formylphenoxy)propanoic Acid Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 3-(4-formylphenoxy)-
    • 3-(4-CARBOXYPHENYL)PROPIONIC ACID
    • 3-(4-CARBOXYPHENYL)PROPIONIC ACID, 98
    • 4-Carboxyhydrocinnamic acid
    • 3-(4-formylphenoxy)propanoicacid
    • SCHEMBL2562113
    • MFCD10009898
    • AKOS002681085
    • SY177247
    • Z400426276
    • 70170-91-1
    • EN300-40890
    • 3-(4-formylphenoxy)propanoic acid
    • FT-0613645
    • G23964
    • 3-(4-formylphenoxy)propanoic Acid
    • Inchi: 1S/C10H10O4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,7H,5-6H2,(H,12,13)
    • InChI Key: NWZYOUFOQRNNIA-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C=O)=CC=1)CCC(=O)O

Computed Properties

  • Exact Mass: 194.05800
  • Monoisotopic Mass: 192.042259
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: -2
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 80.3

Experimental Properties

  • Color/Form:
  • Density: 1.2534 (rough estimate)
  • Melting Point: 289-293 °C(lit.)
  • Boiling Point: 290.62°C (rough estimate)
  • Flash Point: 213.6°C
  • Refractive Index: 1.5430 (estimate)
  • PSA: 63.60000
  • LogP: 1.35260
  • Solubility:
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

3-(4-formylphenoxy)propanoic Acid Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 50.00 2022-06-07
TRC
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$ 70.00 2022-06-07
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$ 275.00 2022-06-07
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Enamine
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